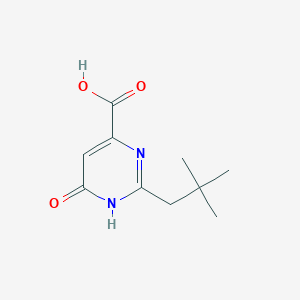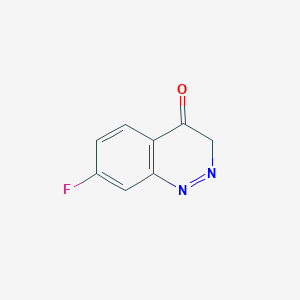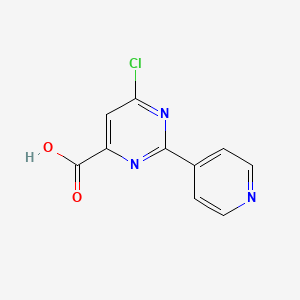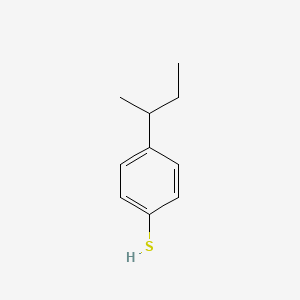
4-(Butan-2-YL)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butan-2-YL)benzene-1-thiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzene, where a thiol group (-SH) is attached to the benzene ring at the para position relative to a butan-2-yl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1-thiol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with butan-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then subjected to thiolation using thiourea or sodium hydrosulfide to introduce the thiol group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Butan-2-YL)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Wissenschaftliche Forschungsanwendungen
4-(Butan-2-YL)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Wirkmechanismus
The mechanism of action of 4-(Butan-2-YL)benzene-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenethiol: Similar structure but with a methyl group instead of a butan-2-yl group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a butan-2-yl group.
4-Propylbenzenethiol: Features a propyl group instead of a butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1-thiol is unique due to the presence of the butan-2-yl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .
Eigenschaften
Molekularformel |
C10H14S |
|---|---|
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
4-butan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
PFZNBPUXPSTWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


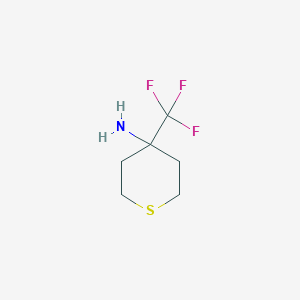

![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
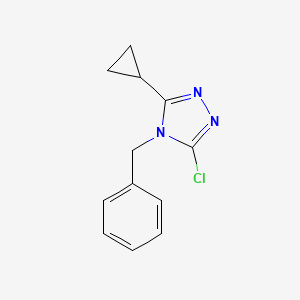
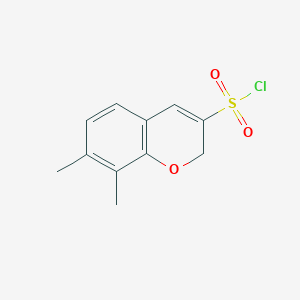
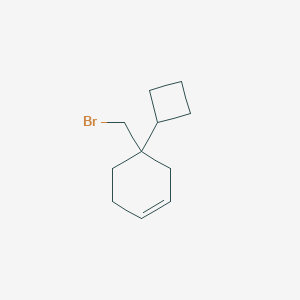
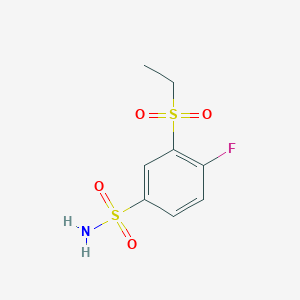
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
